Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzoyl group, a difluoromethoxy group, and a tetrahydrobenzothiophene core
Preparation Methods
The synthesis of Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with 4-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Chemical Reactions Analysis
Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-{[(4-fluorobenzoyl)amino]carbothioyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar structure but with a fluorobenzoyl group instead of a difluoromethoxybenzoyl group.
Ethyl 2-{[((2E)-2-{4-[(2-fluorobenzoyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has additional functional groups and a different substitution pattern.
Properties
Molecular Formula |
C19H19F2NO4S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 2-[[4-(difluoromethoxy)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H19F2NO4S/c1-2-25-18(24)15-13-5-3-4-6-14(13)27-17(15)22-16(23)11-7-9-12(10-8-11)26-19(20)21/h7-10,19H,2-6H2,1H3,(H,22,23) |
InChI Key |
SFBNHUUQUAHYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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